2-(3-Bromophenyl)-2-(piperazin-1-YL)acetonitrile
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Overview
Description
2-(3-Bromophenyl)-2-(piperazin-1-YL)acetonitrile is an organic compound that features a bromophenyl group and a piperazine ring attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-2-(piperazin-1-YL)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzyl cyanide and piperazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Catalysts: A base such as potassium carbonate or sodium hydroxide is often used to facilitate the reaction.
Procedure: The 3-bromobenzyl cyanide is reacted with piperazine in the presence of the base and solvent, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-2-(piperazin-1-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(3-Bromophenyl)-2-(piperazin-1-YL)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of piperazine derivatives with biological targets.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-2-(piperazin-1-YL)acetonitrile involves:
Molecular Targets: The compound interacts with specific receptors or enzymes in biological systems.
Pathways Involved: It may modulate neurotransmitter pathways or inhibit enzyme activity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-2-(piperazin-1-YL)acetonitrile: Similar structure but with the bromine atom in the para position.
2-(3-Chlorophenyl)-2-(piperazin-1-YL)acetonitrile: Similar structure with a chlorine atom instead of bromine.
2-(3-Fluorophenyl)-2-(piperazin-1-YL)acetonitrile: Similar structure with a fluorine atom instead of bromine.
Uniqueness
2-(3-Bromophenyl)-2-(piperazin-1-YL)acetonitrile is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-(3-bromophenyl)-2-piperazin-1-ylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c13-11-3-1-2-10(8-11)12(9-14)16-6-4-15-5-7-16/h1-3,8,12,15H,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYXNVNKALGHIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C#N)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801267132 |
Source
|
Record name | α-(3-Bromophenyl)-1-piperazineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801267132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000406-42-7 |
Source
|
Record name | α-(3-Bromophenyl)-1-piperazineacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000406-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-(3-Bromophenyl)-1-piperazineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801267132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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